
2-Methyl-1-benzofuran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-1-benzofuran-5-carboxylic acid” is a chemical compound with the linear formula C10 H8 O3 . It has a molecular weight of 176.17 . It is a solid substance .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “this compound”, has been a topic of interest in many studies . Various methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes , oxidative cyclization of 2-hydroxystilbenes , and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cc1cc2cc(ccc2o1)C(O)=O . The InChI key for this compound is JTNYNAOEJXGMCQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Benzofuran compounds, including “this compound”, have been shown to undergo various chemical reactions . These include reactions with halogens or hydroxyl groups , and reactions involving transition-metal catalysis .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 176.17 . The compound’s InChI key is JTNYNAOEJXGMCQ-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Compounds
- A series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, showcasing the utility of benzofuran derivatives in synthesizing complex organic compounds (Gao et al., 2011).
Molecular Docking and Structural Studies
- Structural optimization and molecular docking analysis of 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid were conducted, demonstrating the potential of benzofuran derivatives in studying molecular interactions and reactivity (Sagaama et al., 2020).
Potential Antimicrobial Activity
- Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were tested for antimicrobial activity, highlighting the potential biomedical applications of benzofuran derivatives (Krawiecka et al., 2012).
Antibacterial and Antitubercular Applications
- Novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives showed significant antibacterial and antitubercular activity, indicating the potential use of benzofuran derivatives in developing new antibacterial agents (Bodke et al., 2017).
Supramolecular Interaction Studies
- 1-Benzofuran-2,3-dicarboxylic acid was used to study supramolecular interactions, demonstrating the role of benzofuran derivatives in understanding molecular assembly and structure (Koner & Goldberg, 2009).
Hydrogen Bonding and pi-pi Interactions
- The study of 1-benzofuran-2,3-dicarboxylic acid revealed insights into hydrogen bonding and pi-pi interactions, crucial for understanding molecular organization and properties (Titi & Goldberg, 2009).
Wirkmechanismus
Target of Action
Benzofuran compounds, in general, have been shown to exhibit a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The mode of action is likely dependent on the specific biological target and the context in which the compound is acting.
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, depending on their specific structural features .
Pharmacokinetics
The compound’s molecular weight (17617 g/mol) suggests that it may have suitable properties for absorption and distribution .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Methyl-1-benzofuran-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily through binding to the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, this compound can form complexes with proteins, altering their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with cell signaling pathways that regulate cell growth and division . Furthermore, this compound can alter gene expression by binding to transcription factors or DNA, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, this compound can interact with transcription factors, leading to changes in gene expression that regulate cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting the growth of cancer cells without causing significant toxicity . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it inhibits enzymes involved in the biosynthesis of certain metabolites, leading to changes in their levels . Additionally, this compound can affect the overall metabolic balance by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can bind to transport proteins that facilitate its uptake into cells, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and DNA to regulate gene expression . Additionally, it can be targeted to mitochondria, where it affects cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
2-methyl-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNYNAOEJXGMCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360234 |
Source


|
| Record name | 2-methyl-1-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219763-06-1 |
Source


|
| Record name | 2-methyl-1-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
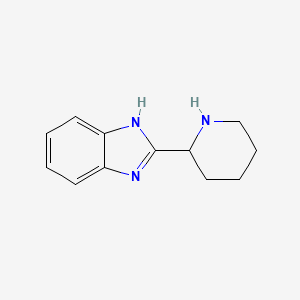
![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)
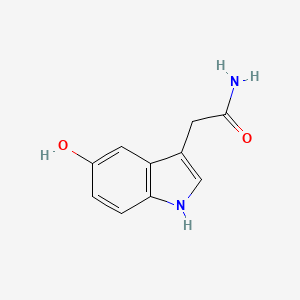
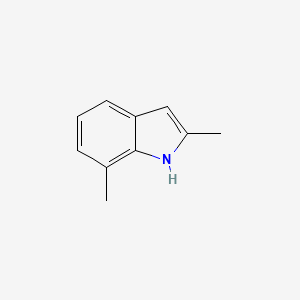

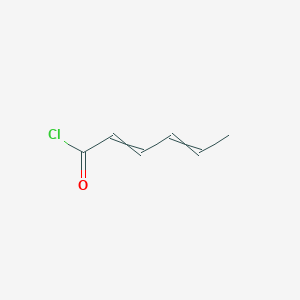
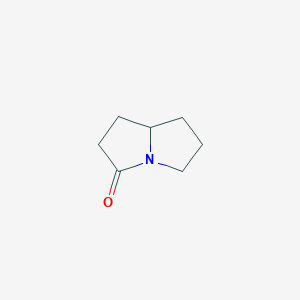
![2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile](/img/structure/B1362717.png)
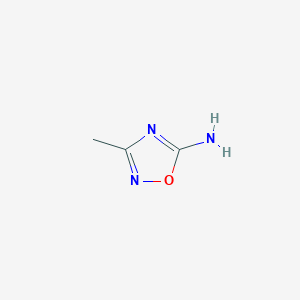
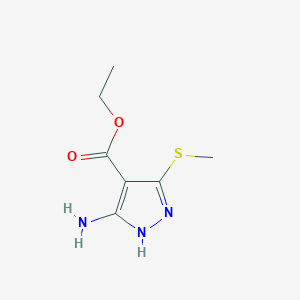
![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)

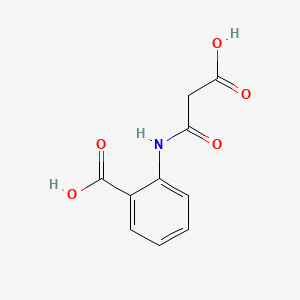
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1362738.png)
